1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typical reagents.
Major Products:
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Deprotection Reactions: The major product is the free amine after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4,4-dichloropyrrolidine-2-carboxylic acid
- 1-(tert-Butoxycarbonyl)-4,4-dibromopyrrolidine-2-carboxylic acid
Comparison: 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and stability compared to other halogenated analogs. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Properties
Molecular Formula |
C10H14F2NO4- |
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Molecular Weight |
250.22 g/mol |
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
WTMZYKCXBXPVPT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])(F)F |
Origin of Product |
United States |
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